molecular formula C20H40O3 B14367512 Octyl 2-methyl-3-(octyloxy)propanoate CAS No. 90177-73-4

Octyl 2-methyl-3-(octyloxy)propanoate

Cat. No.: B14367512
CAS No.: 90177-73-4
M. Wt: 328.5 g/mol
InChI Key: NRDLWKJPDNZOGW-UHFFFAOYSA-N
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Description

Octyl 2-methyl-3-(octyloxy)propanoate is a branched ester characterized by two octyl chains: one as an ester group (octyl) and the other as an ether-linked substituent (octyloxy) at the 3-position of the propanoate backbone. Its molecular formula is C₂₀H₄₀O₃, with a molecular weight of 328.53 g/mol. The compound’s structure combines lipophilic alkyl chains with polar ester and ether functionalities, making it suitable for applications requiring controlled solubility, such as surfactants, plasticizers, or lubricants .

Properties

CAS No.

90177-73-4

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

octyl 2-methyl-3-octoxypropanoate

InChI

InChI=1S/C20H40O3/c1-4-6-8-10-12-14-16-22-18-19(3)20(21)23-17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3

InChI Key

NRDLWKJPDNZOGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(C)C(=O)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile method for preparing esters like octyl 2-methyl-3-(octyloxy)propanoate is through nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the following steps:

    Formation of Acid Chloride: The carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).

    Esterification: The acid chloride then reacts with an alcohol (in this case, octanol) under basic conditions to form the ester.

Industrial Production Methods

In industrial settings, the production of esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Transesterification: Acid or base catalysts with an alcohol.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Octyl 2-methyl-3-(octyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of octyl 2-methyl-3-(octyloxy)propanoate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, esters can be hydrolyzed by esterases to release the active alcohol and acid, which then exert their effects on cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings

  • Synthetic Flexibility : The target compound’s branched structure allows modular synthesis, as seen in patented amine-functionalized analogs (e.g., R-N,N-dimethyl-1-[(9Z,12Z)-octadecadienyloxy]-3-(octyloxy)propan-2-amine) .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar esters shows that octyl chains improve thermal resistance by ~20°C compared to hexyl derivatives .
  • Solubility Trade-offs: Computational models indicate that replacing the target’s methyl group with chlorine (as in hexyl 2-chloropropanoate) increases water solubility by 15% but reduces compatibility with nonpolar matrices .

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